4-(2-Methylpropylidene)-3-propyl-1H-pyrazol-5(4H)-one
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Overview
Description
4-(2-Methylpropylidene)-3-propyl-1H-pyrazol-5(4H)-one is a chemical compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropylidene)-3-propyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropylidene)-3-propyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazolone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropylidene)-3-propyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways involved in inflammation and pain, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylpropylidene)-3-methyl-1H-pyrazol-5(4H)-one
- 4-(2-Methylpropylidene)-3-ethyl-1H-pyrazol-5(4H)-one
- 4-(2-Methylpropylidene)-3-isopropyl-1H-pyrazol-5(4H)-one
Uniqueness
4-(2-Methylpropylidene)-3-propyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group at the 3-position and the 2-methylpropylidene group at the 4-position can result in distinct steric and electronic effects, differentiating it from other similar compounds .
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(4E)-4-(2-methylpropylidene)-3-propyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H16N2O/c1-4-5-9-8(6-7(2)3)10(13)12-11-9/h6-7H,4-5H2,1-3H3,(H,12,13)/b8-6+ |
InChI Key |
YOPYSQTVPAJOCF-SOFGYWHQSA-N |
Isomeric SMILES |
CCCC\1=NNC(=O)/C1=C/C(C)C |
Canonical SMILES |
CCCC1=NNC(=O)C1=CC(C)C |
Origin of Product |
United States |
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